Cas no 1550911-04-0 ((3-ethylpyridin-2-yl)methanamine)

(3-Ethylpyridin-2-yl)methanamine is a pyridine derivative featuring an ethyl substituent at the 3-position and an aminomethyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its pyridine core offers a rigid aromatic framework, while the ethyl and aminomethyl groups enhance reactivity for further functionalization. The amine functionality allows for easy derivatization into amides, imines, or other nitrogen-containing compounds. The structural features of this molecule make it valuable for constructing complex heterocyclic systems or as a ligand in coordination chemistry. Its stability under standard conditions ensures reliable handling and storage.
(3-ethylpyridin-2-yl)methanamine structure
1550911-04-0 structure
Product name:(3-ethylpyridin-2-yl)methanamine
CAS No:1550911-04-0
MF:C8H12N2
MW:136.194281578064
CID:4605546
PubChem ID:54319994

(3-ethylpyridin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (3-ethylpyridin-2-yl)methanamine
    • Inchi: 1S/C8H12N2/c1-2-7-4-3-5-10-8(7)6-9/h3-5H,2,6,9H2,1H3
    • InChI Key: SQYJFHDVZXQGAG-UHFFFAOYSA-N
    • SMILES: C1(CN)=NC=CC=C1CC

(3-ethylpyridin-2-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-122231-0.5g
(3-ethylpyridin-2-yl)methanamine
1550911-04-0 95%
0.5g
$1046.0 2023-05-27
Enamine
EN300-122231-500mg
(3-ethylpyridin-2-yl)methanamine
1550911-04-0 95.0%
500mg
$1046.0 2023-10-02
Aaron
AR01A47D-50mg
(3-ethylpyridin-2-yl)methanamine
1550911-04-0 95%
50mg
$454.00 2025-02-09
Aaron
AR01A47D-250mg
(3-ethylpyridin-2-yl)methanamine
1550911-04-0 95%
250mg
$941.00 2025-02-09
A2B Chem LLC
AV50525-250mg
(3-ethylpyridin-2-yl)methanamine
1550911-04-0 95%
250mg
$737.00 2024-04-20
A2B Chem LLC
AV50525-1g
(3-ethylpyridin-2-yl)methanamine
1550911-04-0 95%
1g
$1449.00 2024-04-20
Aaron
AR01A47D-1g
(3-ethylpyridin-2-yl)methanamine
1550911-04-0 95%
1g
$1872.00 2025-02-09
1PlusChem
1P01A3Z1-2.5g
(3-ethylpyridin-2-yl)methanamine
1550911-04-0 95%
2.5g
$3308.00 2025-03-04
1PlusChem
1P01A3Z1-1g
(3-ethylpyridin-2-yl)methanamine
1550911-04-0 95%
1g
$1716.00 2025-03-04
A2B Chem LLC
AV50525-10g
(3-ethylpyridin-2-yl)methanamine
1550911-04-0 95%
10g
$6113.00 2024-04-20

Additional information on (3-ethylpyridin-2-yl)methanamine

Introduction to (3-ethylpyridin-2-yl)methanamine and Its Significance in Modern Chemical Research

The compound with the CAS number 1550911-04-0 is a fascinating molecule known chemically as (3-ethylpyridin-2-yl)methanamine. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. The pyridine ring, a heterocyclic aromatic structure, combined with the ethyl and amine functional groups, makes this molecule a versatile intermediate in synthetic chemistry. Its significance extends beyond mere academic curiosity, finding relevance in the development of novel therapeutic agents and advanced materials.

In recent years, the study of nitrogen-containing heterocycles has seen a surge in interest, particularly because these compounds often exhibit a wide range of biological activities. The presence of the pyridine moiety in (3-ethylpyridin-2-yl)methanamine imparts it with characteristics that make it an attractive scaffold for drug discovery. Pyridine derivatives are well-known for their role in medicinal chemistry, often serving as key components in drugs targeting various diseases, including neurological disorders and infectious diseases.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The amine group attached to the pyridine ring can undergo a variety of chemical reactions, such as acylation, alkylation, and condensation reactions, allowing for the creation of diverse derivatives. These derivatives can then be screened for biological activity, providing researchers with a means to discover new drugs or improve existing ones. The flexibility offered by the ethyl group also contributes to the compound's utility, enabling modifications that can fine-tune its properties for specific applications.

TheCAS number 1550911-04-0 serves as a unique identifier for this compound, ensuring clarity and precision in scientific communication. This standardized nomenclature is crucial in fields where accuracy is paramount, as it allows researchers worldwide to refer to the same molecule without ambiguity. The systematic naming convention also aids in database searches and literature reviews, making it easier to locate relevant information about this compound.

Recent advancements in computational chemistry have further enhanced the study of (3-ethylpyridin-2-yl)methanamine. Molecular modeling techniques can predict how this compound might interact with biological targets, providing insights into its potential therapeutic effects. These predictions are often validated through experimental studies, where the compound's activity is tested against specific enzymes or receptors. The integration of computational methods with traditional experimental approaches has accelerated the drug discovery process significantly.

The pharmaceutical industry has shown particular interest in developing drugs based on nitrogen-containing heterocycles due to their favorable pharmacokinetic properties. For instance, pyridine derivatives have been found to exhibit good solubility and bioavailability, which are essential for effective drug delivery. Additionally, these compounds often demonstrate low toxicity profiles, making them suitable for long-term therapeutic use. The study of (3-ethylpyridin-2-yl)methanamine fits within this broader trend, offering new opportunities for developing safe and effective treatments.

In conclusion, the compound identified by CAS number 1550911-04-0, known chemically as (3-ethylpyridin-2-yl)methanamine, represents a significant advancement in chemical research. Its unique structure and versatile reactivity make it a valuable tool for developing new drugs and materials. As research continues to uncover new applications for this compound, its importance in the field of chemical biology and pharmaceuticals is likely to grow even further. The combination of traditional synthetic methods with cutting-edge computational techniques ensures that discoveries related to this molecule will continue to emerge at a rapid pace.

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